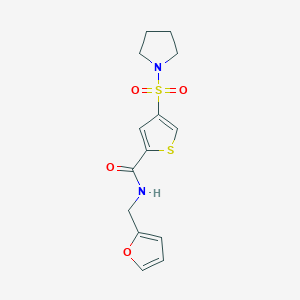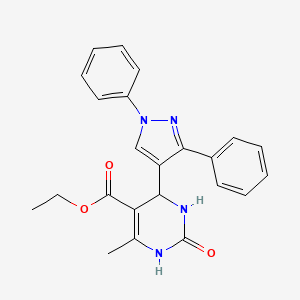![molecular formula C14H10FN3O2S B5018077 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5018077.png)
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as Leflunomide, is a drug that has been used for the treatment of rheumatoid arthritis and other autoimmune diseases. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway.
作用机制
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid works by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, this compound inhibits the proliferation of activated T and B cells, which are key players in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of rheumatoid arthritis. In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
实验室实验的优点和局限性
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of dihydroorotate dehydrogenase, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. In addition, this compound has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, which makes it a useful tool for studying the pathogenesis of these diseases.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, this compound has a long half-life, which can make it difficult to control the duration of its effects in experiments.
未来方向
There are several future directions for research on 4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of research is the development of new analogs of this compound that have improved potency and selectivity for dihydroorotate dehydrogenase. Another area of research is the investigation of the mechanism of action of this compound, particularly its off-target effects. In addition, there is a need for further studies on the therapeutic potential of this compound in other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.
合成方法
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can be synthesized by a multi-step process that involves the reaction of 2-cyano-3-trifluoromethylthiophene with 3-fluoroaniline in the presence of a base to form 4-(3-fluorophenylamino)-5-methylthiophene-2-carboxylic acid. This intermediate is then reacted with phosphorus oxychloride and dimethylformamide to form the corresponding acid chloride, which is subsequently reacted with 2-amino-4-methylpyrimidine in the presence of a base to form this compound.
科学研究应用
4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases, particularly rheumatoid arthritis. It has been shown to be effective in reducing joint inflammation, improving joint mobility, and slowing down the progression of the disease. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis, multiple sclerosis, and systemic lupus erythematosus.
属性
IUPAC Name |
4-(3-fluoroanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-7-10-12(18-9-4-2-3-8(15)5-9)16-6-17-13(10)21-11(7)14(19)20/h2-6H,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJSGRPQKCLFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5018001.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)
![N-(3-chloro-4-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5018016.png)

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5018081.png)
![6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5018089.png)


![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)
![3-(2-fluorophenyl)-5-(2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5018117.png)
